Cas no 646995-51-9 (Cyclopropanecarbonitrile, 2,2-dimethyl-3-phenyl-, (1R,3R)-)

Cyclopropanecarbonitrile, 2,2-dimethyl-3-phenyl-, (1R,3R)- structure
646995-51-9 structure
Product Name:Cyclopropanecarbonitrile, 2,2-dimethyl-3-phenyl-, (1R,3R)-
CAS No:646995-51-9
MF:C12H13N
MW:171.238322973251
CID:419118
PubChem ID:54493020
Update Time:2025-04-19

Cyclopropanecarbonitrile, 2,2-dimethyl-3-phenyl-, (1R,3R)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarbonitrile, 2,2-dimethyl-3-phenyl-, (1R,3R)-
    • (1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carbonitrile
    • 646995-51-9
    • DTXSID40711729
    • SCHEMBL10908772
    • Inchi: 1S/C12H13N/c1-12(2)10(8-13)11(12)9-6-4-3-5-7-9/h3-7,10-11H,1-2H3/t10-,11-/m1/s1
    • InChI Key: XXCQEIYQDPRHOZ-GHMZBOCLSA-N
    • SMILES: N#C[C@@H]1[C@@H](C2C=CC=CC=2)C1(C)C

Computed Properties

  • Exact Mass: 171.10489
  • Monoisotopic Mass: 171.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • PSA: 23.79
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